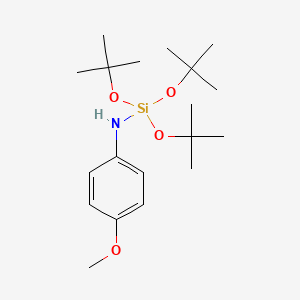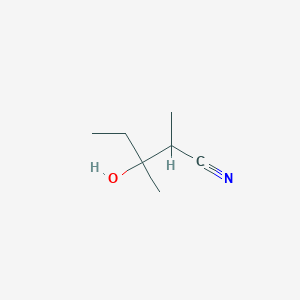![molecular formula C9H14N4O2S B14470120 N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine CAS No. 67720-86-9](/img/structure/B14470120.png)
N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives . Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyano, sulfanyl, and guanidine moieties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, with some reactions requiring elevated temperatures or specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds and other complex molecules . Additionally, this compound is used in industrial processes for the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine involves its interaction with molecular targets and pathways within cells. The cyano group can participate in nucleophilic addition reactions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’‘-methylguanidine include other cyanoacetamide derivatives and guanidine-containing molecules. Examples include N-cyano-N’-[2-(2,3-dioxobutyl)thio]ethyl-N’'-methylguanidine and other substituted cyanoacetamides .
Uniqueness: What sets N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
67720-86-9 |
|---|---|
Formule moléculaire |
C9H14N4O2S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
1-cyano-3-[2-(2,3-dioxobutylsulfanyl)ethyl]-2-methylguanidine |
InChI |
InChI=1S/C9H14N4O2S/c1-7(14)8(15)5-16-4-3-12-9(11-2)13-6-10/h3-5H2,1-2H3,(H2,11,12,13) |
Clé InChI |
OVLUBEIAVGIZEN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)CSCCNC(=NC)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


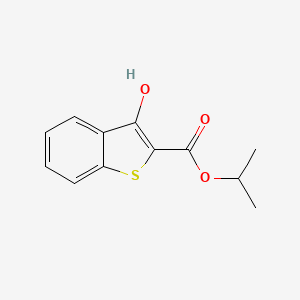
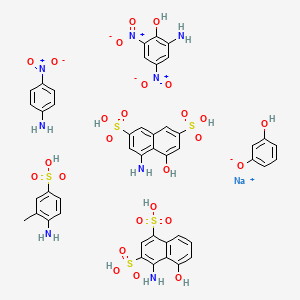
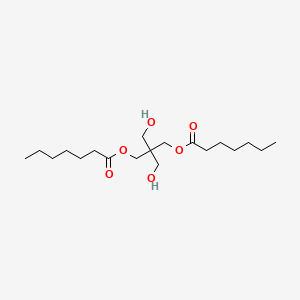
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
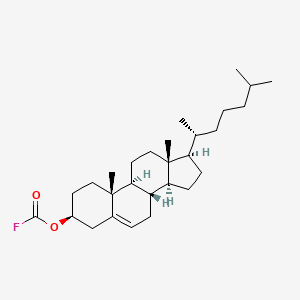



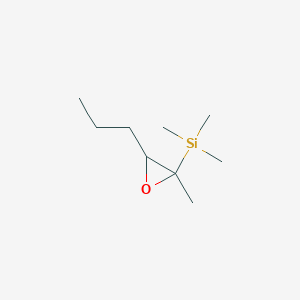
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
